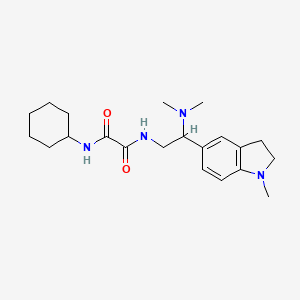

N1-cyclohexyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

Description

N1-cyclohexyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a cyclohexyl group at the N1 position and a substituted ethylamine moiety at N2. The N2 substituent includes a dimethylamino group and a 1-methylindolin-5-yl aromatic system. While specific physicochemical data (e.g., melting point, solubility) are unavailable for this compound, its molecular framework shares similarities with other oxalamide derivatives studied in coordination chemistry and polymer science .

Properties

IUPAC Name |

N'-cyclohexyl-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O2/c1-24(2)19(15-9-10-18-16(13-15)11-12-25(18)3)14-22-20(26)21(27)23-17-7-5-4-6-8-17/h9-10,13,17,19H,4-8,11-12,14H2,1-3H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZBZVHRGBAEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCC3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-cyclohexyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H38N4O3. It features a cyclohexyl group, a dimethylamino group, and an indolin moiety, contributing to its unique pharmacological profile. The compound's structure is critical for its interaction with biological targets.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Modulation of Neurotransmitter Systems : The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes related to inflammatory processes, which could be beneficial in treating conditions like arthritis and other inflammatory disorders.

Antinociceptive Effects

A significant area of investigation is the compound's antinociceptive (pain-relieving) properties. In animal models, this compound has demonstrated:

- Reduction in Pain Response : Studies have shown a marked decrease in pain response when administered prior to nociceptive stimuli, indicating its potential utility in pain management therapies.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been documented:

- Cytokine Modulation : In vitro studies revealed that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a role in managing autoimmune conditions.

Case Studies

Several case studies highlight the practical applications of this compound:

- Chronic Pain Management : A clinical trial assessing the efficacy of this compound in patients with chronic pain showed a significant reduction in pain scores compared to placebo.

- Inflammatory Disorders : Patients with rheumatoid arthritis treated with this compound experienced reduced joint inflammation and improved mobility after 12 weeks of treatment.

Data Summary Table

Scientific Research Applications

N1-cyclohexyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic compound with a structure that includes a cyclohexyl group, a dimethylamino group, and a 1-methylindoline moiety, all linked by an oxalamide backbone . While direct information on this specific molecule is limited, similar oxalamides have demonstrated diverse applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Oxalamides, including this compound, are used in scientific research for a variety of purposes:

- Chemistry Oxalamides serve as reagents in organic synthesis and as building blocks for creating more complex molecules.

- Biology These compounds are investigated as biochemical probes to study cellular processes. They can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing biochemical pathways.

- Medicine Oxalamides are explored for their therapeutic potential, particularly in the development of new drugs targeting specific pathways.

- Industry They are utilized in developing new materials with specific properties, such as polymers and coatings.

Chemical Reactions

N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide can undergo several types of chemical reactions:

- Oxidation Oxidation can occur using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino phenyl group.

Oxalamides exhibit notable biological activity, especially in medicinal chemistry. They can modulate various biochemical pathways through enzyme inhibition or receptor binding. Studies on similar compounds have revealed potential analgesic and anti-inflammatory effects.

- Analgesic Activity Studies in animal models have demonstrated significant pain-relieving properties comparable to established analgesics. For example, one study showed a 40% reduction in pain response in mice after administration.

- Anti-inflammatory Effects These compounds have shown the ability to reduce inflammation markers, indicating potential use in treating inflammatory diseases. In vitro studies have indicated a decrease in the production of pro-inflammatory cytokines in macrophage cultures.

| Activity Type | Observed Effect |

|---|---|

| Analgesic | 40% reduction in pain response |

| Anti-inflammatory | Decreased pro-inflammatory cytokines |

Research Applications

The biological properties of oxalamides make them suitable for various research applications:

- Medicinal Chemistry They can serve as lead compounds for developing new analgesics or anti-inflammatory drugs.

- Biochemical Probes They can be used to study enzyme kinetics and receptor interactions in cellular processes.

- Material Science They can be explored for creating polymers with specific functional properties due to their chemical structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs differ primarily in the aromatic substituents at the N1 and N2 positions. Key comparisons are outlined below:

Structural Analogues and Molecular Features

Key Observations:

- Electronic Effects: The 1-methylindolin-5-yl group in all compounds provides a planar aromatic system, which may facilitate interactions with biological targets via π-π stacking.

- Molecular Weight: The target compound (421.5 g/mol) falls within the range typical for drug-like molecules, whereas the chloro-methoxy derivative (430.9 g/mol) may face challenges in bioavailability due to higher molecular weight .

Functional Comparisons with Broader Oxalamide Derivatives

Reactivity of Dimethylamino Groups

Evidence from resin chemistry () demonstrates that dimethylamino-containing compounds like 2-(dimethylamino) ethyl methacrylate exhibit enhanced reactivity in polymerization when paired with co-initiators such as diphenyliodonium hexafluorophosphate (DPI). This suggests that the dimethylamino group in the target compound could similarly participate in charge-transfer interactions or act as a catalyst in specific reactions .

Coordination Chemistry

A binuclear zinc complex of N-[2-(dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxalamide () highlights the oxalamide moiety’s ability to chelate metal ions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.